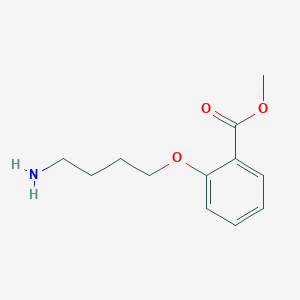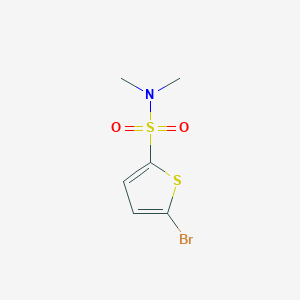![molecular formula C12H7Cl2N3O B13867034 3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13867034.png)
3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile is an organic compound with a complex structure that includes a chlorinated benzonitrile and a pyridazinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile typically involves multiple steps. One common method is the reaction of 3-chlorobenzonitrile with chloromethylpyridazinone under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For example, the use of copper nanoparticles can catalyze the reduction of 3-chlorobenzonitrile to 3-chlorobenzylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as ammoxidation, dehydration, and catalytic reduction, depending on the specific requirements of the production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield 3-chlorobenzylamine .
Applications De Recherche Scientifique
3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorobenzonitrile: A simpler compound with similar reactivity but lacking the pyridazinone moiety.
3-Chloro-5-methoxybenzonitrile: Another chlorinated benzonitrile with different substituents.
Uniqueness
3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile is unique due to the presence of both the chlorinated benzonitrile and the pyridazinone moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H7Cl2N3O |
|---|---|
Poids moléculaire |
280.11 g/mol |
Nom IUPAC |
3-chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile |
InChI |
InChI=1S/C12H7Cl2N3O/c13-6-11-12(18)1-2-17(16-11)10-4-8(7-15)3-9(14)5-10/h1-5H,6H2 |
Clé InChI |
LJHFNIYRMFDXFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C(C1=O)CCl)C2=CC(=CC(=C2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


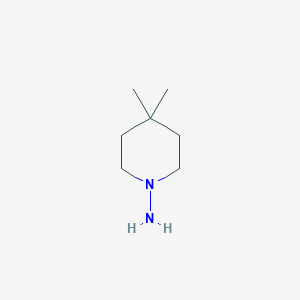

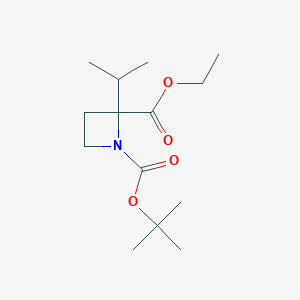
![2-[2-Amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetamide](/img/structure/B13866986.png)

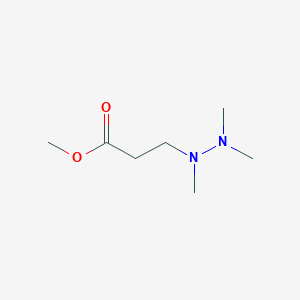
![3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium](/img/structure/B13867000.png)
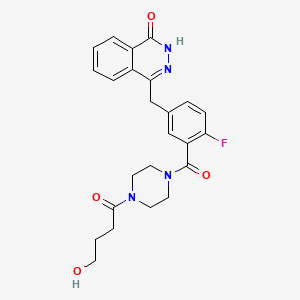
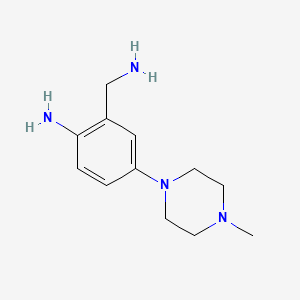
![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13867007.png)


